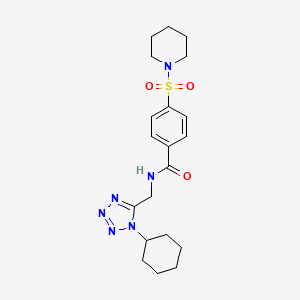

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O3S/c27-20(21-15-19-22-23-24-26(19)17-7-3-1-4-8-17)16-9-11-18(12-10-16)30(28,29)25-13-5-2-6-14-25/h9-12,17H,1-8,13-15H2,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODSTEDNHVXWPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrazole ring One common approach is the reaction of cyclohexylamine with sodium azide and nitrous acid to form the cyclohexyltetrazole derivative

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Large-scale reactors and purification systems are employed to handle the chemical reactions and isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted benzamides or tetrazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

Biology: It serves as a tool in biological studies to understand the interaction of small molecules with biological targets, such as enzymes and receptors.

Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory agent or in the treatment of cardiovascular diseases.

Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Compounds Analyzed :

4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)

4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide

Structural and Functional Differences :

Key Observations :

- Heterocyclic Core: The target compound uses a tetrazole ring, whereas LMM5 and LMM11 incorporate 1,3,4-oxadiazole.

- Sulfonamide Diversity : The piperidine sulfonamide in the target compound and ’s analogue contrasts with the branched sulfamoyl groups in LMM5/LMM11. Piperidine sulfonyl groups may improve membrane permeability due to their balanced lipophilicity .

- Substituent Effects: The chloro group in ’s compound introduces electron-withdrawing effects, which could influence electronic distribution and binding interactions.

Physicochemical Properties

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound integrates a tetrazole ring, a cyclohexyl group, and a sulfonamide moiety, which may contribute to its pharmacological effects. The following sections will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N4O2S, with a molecular weight of approximately 342.44 g/mol. The compound's structural components include:

- Tetrazole Ring : Known for its bioactivity and ability to mimic natural substrates.

- Cyclohexyl Group : Enhances lipophilicity and may influence receptor interactions.

- Piperidinylsulfonyl Group : Potentially involved in enzyme inhibition and receptor modulation.

Table 1: Structural Features

| Component | Description |

|---|---|

| Tetrazole Ring | Bioactive moiety that mimics natural substrates |

| Cyclohexyl Group | Enhances lipophilicity |

| Piperidinylsulfonyl Group | May inhibit enzymes and modulate receptors |

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit RNA polymerase I, an enzyme crucial for transcription in cells. This inhibition could have implications for cancer therapy, as it may disrupt the proliferation of cancer cells.

- Receptor Modulation : The tetrazole moiety can interact with various receptors involved in neurotransmission and inflammation, suggesting potential therapeutic applications in neurological disorders and inflammatory diseases.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

Antineoplastic Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. This property positions it as a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

Animal model studies suggest that the compound may reduce markers of inflammation, indicating potential applications in treating inflammatory conditions such as arthritis or other autoimmune disorders.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antineoplastic | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Reduces inflammation markers in animal models |

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability (up to 70% reduction). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Inflammation Model

In a murine model of acute inflammation, administration of the compound led to a notable decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) levels by approximately 50% compared to control groups. This supports its potential use in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide, and what intermediates are critical?

- Methodology : Begin with the preparation of the tetrazole and sulfonamide precursors. For the tetrazole moiety, utilize cyclohexylamine and sodium azide in a [2+3] cycloaddition reaction. The sulfonamide component can be synthesized via sulfonation of benzamide derivatives using chlorosulfonic acid, followed by coupling with piperidine. Key intermediates include:

- 1-cyclohexyl-1H-tetrazole-5-carbaldehyde (for the tetrazole-methyl bridge).

- 4-(piperidin-1-ylsulfonyl)benzoyl chloride (for amide bond formation).

- Final coupling via reductive amination or nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C, 12h) .

Q. How can NMR and HRMS confirm the structural integrity of the compound?

- Methodology :

- 1H NMR : Look for characteristic signals:

- Cyclohexyl protons: δ 1.2–2.1 ppm (multiplet).

- Tetrazole CH2 bridge: δ 4.5–5.0 ppm (singlet).

- Piperidine protons: δ 2.8–3.5 ppm (multiplet, N-CH2).

- Aromatic protons (benzamide): δ 7.5–8.1 ppm (doublets).

- HRMS : Calculate exact mass (C20H27N7O3S) and compare with observed [M+H]+. Deviations >3 ppm require re-evaluation of purity or synthetic steps .

Q. What in vitro assays are suitable for initial bioactivity screening?

- Methodology : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases or proteases due to the sulfonamide group’s affinity for catalytic sites. Use fluorescence-based assays (e.g., ADP-Glo™ for kinases).

- Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of tetrazole and sulfonamide intermediates?

- Methodology :

- Solvent selection : Use polar aprotic solvents (DMAC or DMF) to enhance solubility of intermediates.

- Catalysts : Employ coupling agents like HATU or EDCI/HOBt for efficient amide bond formation.

- Temperature control : Maintain 50–60°C to balance reaction rate and byproduct minimization.

- Purification : Apply column chromatography (silica gel, 5% MeOH in DCM) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. How to resolve discrepancies in bioactivity data across assay models?

- Methodology :

- Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

- Metabolic stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to rule out false negatives from rapid degradation.

- Structural analogs : Compare with compounds like N-(cyclohexylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide (from ), which showed consistent activity via NMR-confirmed conformation .

Q. What computational strategies predict binding modes of the compound to target proteins?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., PDB: 3POZ). Focus on the sulfonamide’s hydrogen bonding with catalytic lysine residues.

- MD simulations : Run 100-ns simulations (GROMACS) to assess stability of the tetrazole-piperidine motif in the binding pocket.

- Free energy calculations : Apply MM/GBSA to rank binding affinities vs. known inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.